6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Description

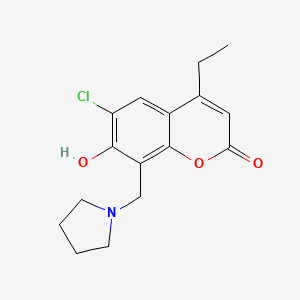

6-Chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by substitutions at positions 4, 6, 7, and 8 of the chromen-2-one scaffold. The compound features:

- 4-Ethyl group: A short alkyl chain contributing to lipophilicity.

- 7-Hydroxy group: A polar moiety enabling hydrogen bonding.

- 8-(Pyrrolidin-1-ylmethyl): A cyclic amine substituent that may influence solubility and receptor interactions.

Coumarins are renowned for diverse biological activities, including antiviral, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name |

6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3/c1-2-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18-5-3-4-6-18/h7-8,20H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBXKTSJVCPAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Material: The synthesis begins with a suitable chromen-2-one derivative.

Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.

Ethylation: Alkylation at the 4th position using ethyl halides under basic conditions.

Hydroxylation: Introduction of the hydroxyl group at the 7th position using oxidizing agents.

Pyrrolidinylmethylation: Attachment of the pyrrolidin-1-ylmethyl group at the 8th position through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atom or reduce the chromen-2-one ring.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Dechlorinated compounds, reduced chromen-2-one derivatives.

Substitution Products: Compounds with different substituents at the 6th position.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one would depend on its specific biological target. Generally, chromen-2-one derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Implications

Key Observations

Position 4 Substitutions: Ethyl vs. Methyl/Phenyl/Butyl: Ethyl provides moderate lipophilicity compared to methyl (less bulky) or phenyl/butyl (more steric hindrance). The butyl analog () may exhibit altered membrane permeability .

Position 8 Substitutions :

- Pyrrolidinyl vs. Piperidinyl/Piperazinyl : Pyrrolidine (5-membered ring) offers conformational rigidity, while piperidine/piperazine (6-membered) may improve solubility or alter receptor selectivity .

Position 7 Modifications :

- Hydroxy vs. Methyl : The 7-hydroxy group is critical for hydrogen bonding (e.g., with Tyr164 in UROD inhibition ), whereas 7-methyl may reduce polarity and bioavailability .

Chlorine Substitution: Mono-chloro (6-position) vs. di-chloro (6,8-positions): Dichloro derivatives () show enhanced kinase inhibition, suggesting chlorine’s role in electronic modulation .

Research Findings and Pharmacological Insights

- Antiviral Potential: Coumarins with 2H-chromen-2-one cores and polar substituents (e.g., 7-hydroxy) demonstrate activity against parvovirus B19, though efficacy depends on substituent arrangement .

- Enzyme Inhibition : The 2H-chromen-2-one moiety facilitates interactions with residues in UROD (e.g., Arg37, Tyr164), suggesting that 7-hydroxy and pyrrolidinyl groups in the target compound may enhance binding .

- Cytotoxicity : Structural analogs with 4-alkyl groups (e.g., ethyl, butyl) show variable cytotoxicity in cancer cell lines, likely due to differences in logP and cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.